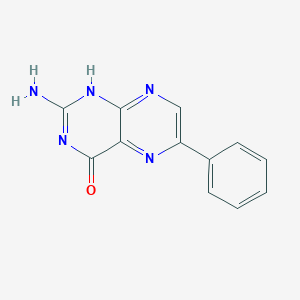

2-Amino-6-phenyl-4(1H)-pteridinone

Description

Properties

IUPAC Name |

2-amino-6-phenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O/c13-12-16-10-9(11(18)17-12)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,13,14,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITDDBTWXKHWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356364 | |

| Record name | 2-Amino-6-phenyl-4(1H)-pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25846-86-0 | |

| Record name | 2-Amino-6-phenyl-4(1H)-pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationships Sar and Molecular Recognition of 2 Amino 6 Phenyl 4 1h Pteridinone Analogues

Elucidation of Structural Determinants for Biological Interactions

The biological activity of 2-Amino-6-phenyl-4(1H)-pteridinone analogues is profoundly influenced by the nature and position of various substituents on the pteridinone core. These modifications can dramatically alter the compound's ability to bind to target enzymes and other biomolecules.

Influence of C-6 Phenyl Substitution on Enzyme Binding

The phenyl group at the C-6 position of the pteridinone ring plays a significant role in the molecule's interaction with enzyme binding sites. The electronic and steric properties of substituents on this phenyl ring can modulate binding affinity and selectivity.

In a study on a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar structural motif with this compound, the variation of substituents on the 6-phenyl ring was explored. It was observed that altering these substituents did not significantly change the preference of the compounds for inhibiting the kinase c-Src over Wee1, suggesting that while the 6-phenyl group is a key interaction moiety, its substitution pattern may not be the primary determinant of selectivity between these two kinases. nih.gov

Table 1: Influence of C-6 Phenyl Substitution on Kinase Inhibition for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Analogues

| Compound | 6-Phenyl Substituent | c-Src IC₅₀ (µM) | Wee1 IC₅₀ (µM) |

| 1 | H | 0.035 | 1.1 |

| 2 | 4-F | 0.028 | 0.9 |

| 3 | 4-Cl | 0.031 | 1.0 |

| 4 | 4-CH₃ | 0.033 | 1.2 |

Data is for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one analogues, as direct data for this compound was not available in the searched literature.

Effects of Alkyl Substituents at N-3 on Substrate Affinity

Impact of N-8 Oxidation on Molecular Interactions

Pteridines, in their various oxidation states, are known to act as modulators of oxidative stress, functioning as both anti- and pro-oxidants depending on the specific conditions. nih.govingentaconnect.com Oxidized pterins can act as inhibitors or substrates for enzymes involved in the generation of free radicals. nih.govresearchgate.net While direct studies on the N-8 oxidation of this compound were not found, it is conceivable that the formation of an N-8 oxide would significantly alter its molecular interactions, potentially leading to a different pharmacological profile. The pteridine (B1203161) ring can exist in fully oxidized, dihydro, and tetrahydro forms, each with distinct biological roles. nih.gov

Positional and Electronic Effects of Substituents on Pteridinone Reactivity

The reactivity of the pteridinone core, particularly its susceptibility to enzymatic oxidation, is a critical factor in its biological activity and metabolic fate. Substituents at various positions can modulate the electronic distribution within the ring system, thereby influencing the sites and rates of oxidation.

Modulation of Enzymatic Oxidation Sites

The pteridine ring system is subject to enzymatic reactions, and its different oxidation states are interconverted by various enzymes. nih.gov The positions susceptible to oxidation can be influenced by the electronic nature of the substituents. For pteridine derivatives in general, both reduced and aromatic forms can interact with enzymes and free radicals. nih.govingentaconnect.com The specific sites of enzymatic attack on the this compound ring system can be modulated by the electron-donating or electron-withdrawing nature of substituents on the phenyl ring and other positions of the pteridinone core.

Relationship between Molecular Structure and Inhibitory Potency

The inhibitory potency of this compound analogues against various enzymes, particularly kinases, is a direct consequence of their molecular structure. Quantitative structure-activity relationship (QSAR) studies on pteridinone derivatives have been conducted to build models that correlate structural features with biological activity. nih.govnih.gov These studies have highlighted the importance of steric, electronic, and hydrophobic fields in determining the inhibitory potency.

For a series of novel pteridinone derivatives acting as PLK1 inhibitors, 3D-QSAR models demonstrated a strong correlation between the compounds' structural features and their inhibitory activity. nih.govnih.gov These models can predict the potency of new analogues and guide the design of more effective inhibitors.

Table 2: Predicted vs. Actual Inhibitory Activity of Pteridinone Derivatives (PLK1 Inhibitors)

| Compound | Actual pIC₅₀ | Predicted pIC₅₀ (CoMFA) | Predicted pIC₅₀ (CoMSIA/SHE) |

| L1 | 5.00 | 4.98 | 5.01 |

| L2 | 4.85 | 4.83 | 4.86 |

| L3 | 4.70 | 4.72 | 4.71 |

| L4 | 4.52 | 4.55 | 4.53 |

Data from a 3D-QSAR study on a series of pteridinone derivatives as PLK1 inhibitors. nih.gov

Rational Design Principles for Optimized Pteridinone Scaffolds

The design of optimized pteridinone scaffolds is guided by a deep understanding of the target enzyme's active site and the principles of molecular recognition. The overarching goal is to enhance binding affinity, selectivity, and pharmacokinetic properties through systematic chemical modifications.

One key strategy in the rational design of pteridinone derivatives involves the introduction of various substituents at different positions of the pteridinone core. For instance, in the development of novel pteridinone derivatives as potential inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of cell division, researchers have focused on introducing a hydrazone moiety. This addition was a strategic choice to explore new binding interactions within the ATP-binding pocket of the kinase. nih.gov

The process typically begins with a lead compound, such as this compound, which can be modified to probe the chemical space around the core scaffold. The phenyl group at the 6-position, for example, can be substituted with different functional groups to explore hydrophobic and electronic effects on binding. Similarly, the amino group at the 2-position and the lactam function at the 4-position are critical for establishing hydrogen bond networks with the target enzyme.

Structure-based drug design is a powerful tool in this process. By utilizing the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or NMR spectroscopy, medicinal chemists can visualize the binding site and design ligands that fit snugly and make optimal interactions. This approach was successfully employed in the development of inhibitors for Trypanosoma brucei pteridine reductase 1 (PTR1), an essential enzyme for this parasite's survival. nih.gov Although the core scaffold in that study was a benzo[d]imidazol-2-amine, the principles of using structural information to guide the design of inhibitors that can adopt alternative binding modes are broadly applicable to pteridinone scaffolds as well.

A significant aspect of rational design is the optimization of the pharmacokinetic properties of the lead compounds. While achieving high potency against the target enzyme is crucial, the designed molecule must also be able to reach its target in a biological system. This involves fine-tuning properties like solubility, metabolic stability, and cell permeability.

The following table summarizes the in vitro antiproliferative activities of a series of novel pteridinone derivatives, highlighting the impact of different substituents on their efficacy against various cancer cell lines. This data underscores the importance of systematic structural modifications in the quest for optimized pteridinone-based inhibitors. nih.gov

| Compound | R | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | PC-3 IC₅₀ (μM) |

| L1 | 2,4-dichlorobenzaldehyde | 18.26 | 21.34 | 25.67 |

| L5 | 4-(dimethylamino)benzaldehyde | 10.23 | 12.56 | 15.89 |

| L10 | 4-hydroxy-3-methoxybenzaldehyde | 8.97 | 10.21 | 13.45 |

| L19 | 2-hydroxy-1-naphthaldehyde | 3.23 | 4.36 | 8.20 |

This table presents a selection of data from a study on pteridinone derivatives with a hydrazone moiety. nih.gov The R group refers to the aldehyde used to form the hydrazone.

Further mechanism studies on the most potent compound, L19, revealed that it induced apoptosis in cancer cells and inhibited tumor cell migration, underscoring the potential of rationally designed pteridinone derivatives as anti-cancer agents. nih.gov The principles of understanding enzyme structure and reaction mechanisms are fundamental to the rational design of such inhibitors. slideshare.net

Biochemical Activities and Mechanistic Studies of 2 Amino 6 Phenyl 4 1h Pteridinone and Its Analogues in Research Models

Enzyme Interaction Studies

The interaction of 2-Amino-6-phenyl-4(1H)-pteridinone and its related compounds with various enzymes has been a subject of significant research, revealing specific reactivity profiles, inhibition mechanisms, and potential as therapeutic agents.

Reactivity and Inhibition Profile with Xanthine (B1682287) Oxidase

Xanthine oxidase, a key enzyme in purine (B94841) metabolism, has been extensively studied for its interaction with pteridinone derivatives.

Research has shown that 6-aryl-4(3H)-pteridinones, including the 6-phenyl derivative, are substrates for xanthine oxidase from the bacterium Arthrobacter M-4. groenkennisnet.nl The oxidation of these compounds by the bacterial enzyme is generally rapid. groenkennisnet.nl Crucially, the oxidation exclusively occurs at the C-2 position of the pteridine (B1203161) nucleus, with no oxidation observed at the pyrazine (B50134) ring. groenkennisnet.nl The products of these oxidation reactions are 6-aryllumazines. groenkennisnet.nl The existence of a hydrophobic pocket near the active site of the enzyme has been suggested based on kinetic parameter comparisons between 6- and 7-phenyl-4(3H)-pteridinones and the unsubstituted 4(3H)-pteridinone. groenkennisnet.nlresearchgate.net

Interestingly, a comparison between bovine milk xanthine oxidase and the bacterial xanthine oxidase from Arthrobacter M-4 indicates that the hydrophobic site of the active site differs between the two enzymes. groenkennisnet.nl The bacterial enzyme appears to have a less hydrophobic site and only facilitates oxidation at the pyrimidine (B1678525) portion of the molecule. groenkennisnet.nl

Studies on the inhibition of xanthine oxidase by pteridinone analogues have revealed different mechanisms. For instance, 3-methyl-6-phenyl-4(3H)-pteridinone acts as a non-competitive inhibitor with a Ki of 47 μM. groenkennisnet.nl In contrast, the 3-ethyl derivative exhibits uncompetitive inhibition with a Ki of 19.6 μM. groenkennisnet.nl The inhibition of the oxidation of 1-methylxanthine (B19228) by 7-aryl-4(3H)-pteridinones is influenced by electronic factors, with a more electron-donating aryl substituent increasing the compound's affinity for the enzyme. groenkennisnet.nl

| Compound | Inhibition Type | Ki (μM) |

| 3-methyl-6-phenyl-4(3H)-pteridinone | Non-competitive | 47 |

| 3-ethyl-6-phenyl-4(3H)-pteridinone | Uncompetitive | 19.6 |

Interactions with Other Pterin-Dependent Enzymes and Cofactor Systems

Pteridine derivatives are known to interact with a variety of pterin-dependent enzymes beyond xanthine oxidase. Tetrahydrobiopterin (B1682763) (BH4), a reduced pteridine derivative, is a vital cofactor for several aromatic amino acid hydroxylases, including phenylalanine-4-hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase. drugbank.com It is also a cofactor for nitric oxide synthase. drugbank.com These enzymes are crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as the conversion of phenylalanine to tyrosine. drugbank.com Deficiencies in BH4 can lead to serious metabolic disorders like phenylketonuria (PKU). drugbank.com

Evaluation as Kinase Inhibitors (e.g., PLK1)

Pteridinone derivatives have emerged as potent inhibitors of various kinases, which are key regulators of cell signaling and proliferation. Polo-like kinase 1 (PLK1), a critical enzyme in cell cycle progression, has been a significant target for pteridinone-based inhibitors in cancer research. researchgate.netnih.gov Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. researchgate.netnih.gov

Derivatives of 2,4-diamino-6-phenyl-7(8H)-pteridinone have shown enhanced π-π stacking interactions with the ATP-binding pockets of kinases like PLK1. The 6-phenyl substitution in pteridinones has been found to improve PLK1 binding affinity by a factor of ten compared to unsubstituted analogues. A series of novel pteridinone derivatives incorporating a hydrazone moiety demonstrated moderate to excellent activity against various cancer cell lines, with one compound, L19, showing potent inhibition of PLK1. researchgate.net

Furthermore, dihydropteridinone derivatives have been developed as potent and selective inhibitors of Vaccinia-Related Kinase 1 (VRK1), another enzyme involved in cell proliferation and genome integrity. chemrxiv.org

Cellular Mechanistic Investigations (Non-clinical)

In non-clinical cellular studies, pteridinone derivatives have demonstrated significant effects on cell cycle progression and have shown potential as anti-proliferative agents. The inhibition of kinases like PLK1 by these compounds disrupts critical cell cycle events, leading to cell cycle arrest and, in some cases, apoptosis. nih.gov For example, a series of novel pteridinone derivatives with a hydrazone moiety were evaluated for their biological activity against A549, HCT116, and PC-3 cancer cell lines, with most compounds showing moderate to excellent activity. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Amino 6 Phenyl 4 1h Pteridinone

Development of Advanced and Sustainable Synthetic Methodologies

The future of pteridinone synthesis lies in the development of methodologies that are not only efficient but also environmentally sustainable. Current methods often rely on traditional synthetic routes that may involve harsh reagents and generate significant waste. mdpi.comresearchgate.net Future research should prioritize the development of "green" chemistry approaches. This includes the exploration of solid-phase synthesis techniques, which can simplify purification and reduce solvent usage. mdpi.comdntb.gov.ua Additionally, the use of catalytic methods, such as hydroboration for dinitrogen reduction, could offer milder and more efficient reaction pathways. acs.org A key goal is to create fast and efficient synthetic methodologies to generate libraries of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing pharmacokinetic properties. mdpi.comdntb.gov.ua

Integration of Artificial Intelligence and Machine Learning in Pteridinone Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and prediction of pteridinone-based therapeutics. nih.govmednexus.org These computational tools can analyze vast datasets to identify novel drug targets, design new molecules with desired properties, and predict their efficacy and potential toxicity. nih.govfrontiersin.org By employing AI and ML algorithms, researchers can significantly accelerate the drug discovery process, from high-throughput virtual screening to predicting clinical trial outcomes. nih.gov This data-driven approach can help in understanding complex chemical problems and lead to a higher success rate in identifying promising drug candidates. nih.govmdpi.com

Discovery of Novel Biological Targets and Therapeutic Modalities

While the antitumor activity of pteridine-based compounds is well-studied, there is a vast, unexplored landscape of other potential therapeutic applications. nih.gov Pteridine (B1203161) derivatives have shown promise in treating chronic inflammation-related diseases, diabetes, osteoporosis, ischemia, and neurodegeneration. nih.gov Future research should focus on identifying and validating novel biological targets for 2-Amino-6-phenyl-4(1H)-pteridinone and its derivatives. For instance, some pteridinone derivatives have been identified as potent inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain 4 (BRD4), both of which are implicated in various diseases, including cancer. acs.org A deeper investigation into the molecular mechanisms of action will be crucial for developing new therapeutic modalities. nih.govnih.gov

Exploration of Emerging Applications in Bio-imaging and Diagnostics

The unique photophysical properties of pteridine derivatives open up exciting possibilities for their use in bio-imaging and diagnostics. herts.ac.ukmdpi.com The inherent fluorescence of some pteridinones could be harnessed to develop probes for visualizing biological processes in real-time. For example, the development of bioorthogonal probes for imaging Polo-like kinase 1 could provide valuable insights into its function and localization within cells. dntb.gov.ua Furthermore, the structural similarity of pteridines to folate could be exploited to develop targeted imaging agents for folate receptor-expressing cancers. evitachem.com

Interdisciplinary Research Collaborations to Advance Pteridinone Science

Advancing the science of pteridinones will require a concerted effort from researchers across various disciplines. unige.ch Collaborations between chemists, biologists, physicists, and computational scientists will be essential to tackle the complex challenges in this field. ru.nlgovtsciencecollegedurg.ac.in For instance, physicists can contribute to understanding the photophysical properties of these compounds, while computational scientists can develop predictive models for their activity. unige.ch Such interdisciplinary platforms foster creativity and innovation, leading to the development of novel tools and technologies that can have a significant societal impact. unige.chru.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.